N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide is an organic compound that belongs to the class of cyanoacetamides It features a cyano group (-CN) attached to an indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of 1-cyano-2,3-dihydro-1H-indene with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the indane ring.
Reduction: Amino derivatives of the indane ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The indane ring system provides structural stability and can influence the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1H-inden-5-yl)acetamide: Lacks the cyano group, which affects its reactivity and applications.
1-(2,3-Dihydro-1H-inden-5-yl)ethanone: Contains a ketone group instead of a cyano group, leading to different chemical properties and uses.
Indole derivatives: Share a similar bicyclic structure but with different functional groups, leading to diverse biological activities.
Uniqueness
N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
272104-21-9 |
---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(1-cyano-2,3-dihydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C12H12N2O/c1-8(15)14-11-4-5-12-9(6-11)2-3-10(12)7-13/h4-6,10H,2-3H2,1H3,(H,14,15) |
InChI Key |
ZTDQCWDBVCALBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.